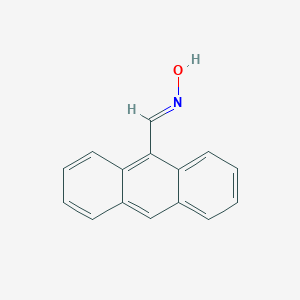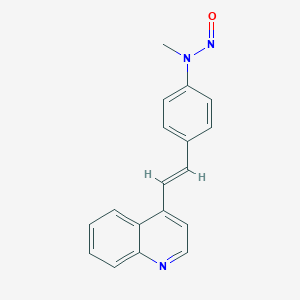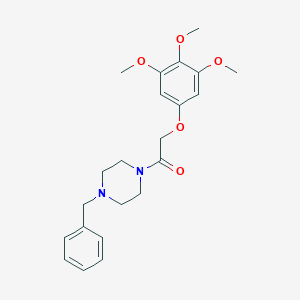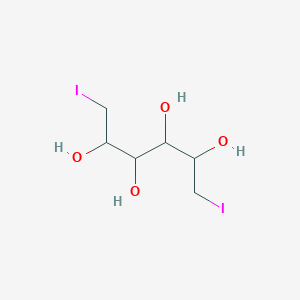![molecular formula C12H21N3O3 B232148 1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, commonly known as HEPES, is a zwitterionic organic compound that is widely used as a buffering agent in biological research. It was first synthesized in 1966 by Good et al. and has since become a popular choice for maintaining the pH of cell culture media, protein solutions, and other biological samples.
作用機序
HEPES acts as a weak acid and base, allowing it to resist changes in pH by accepting or donating protons as needed. This buffering capacity is due to the presence of two ionizable groups, a carboxylate and a tertiary amine, which can be protonated or deprotonated depending on the pH of the solution.
Biochemical and Physiological Effects:
HEPES has been shown to have minimal effects on the biochemical and physiological properties of cells and proteins. It does not interfere with enzyme activity or protein structure, making it an ideal choice for maintaining the pH of biological samples.
実験室実験の利点と制限
One of the main advantages of HEPES is its ability to maintain a stable pH range without affecting biological processes. It is also relatively inexpensive and readily available. However, HEPES has some limitations, including its limited buffering capacity at low pH and high temperatures. It is also not suitable for use in certain types of experiments, such as those involving metal ions or chelators.
将来の方向性
As research in the biological sciences continues to evolve, there are many potential future directions for the use of HEPES. One area of interest is the development of new buffering agents with enhanced properties, such as increased buffering capacity or improved stability at extreme pH or temperature ranges. Additionally, HEPES could be used in combination with other compounds to create novel solutions for specific applications, such as drug delivery or gene therapy. Overall, HEPES is a versatile and valuable tool for scientific research, with many potential applications in the future.
合成法
HEPES is synthesized by a multi-step process involving the reaction of piperazine with acrylonitrile, followed by the addition of ethylene oxide and subsequent hydrolysis. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
HEPES is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH range between 6.8 and 8.2. It is particularly useful in cell culture experiments as it does not interfere with cell growth or metabolism. Additionally, HEPES has been used in a variety of biochemical assays, including enzyme kinetics, protein folding, and DNA sequencing.
特性
製品名 |
1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone |
|---|---|
分子式 |
C12H21N3O3 |
分子量 |
255.31 g/mol |
IUPAC名 |
1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H21N3O3/c16-9-8-13-4-6-14(7-5-13)12(18)10-15-3-1-2-11(15)17/h16H,1-10H2 |
InChIキー |
AIOWJHHZXDSGKI-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)CCO |
正規SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)

